3,5-Diphenyl-1-(P-diphenyl)formazan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diphenyl-1-(P-diphenyl)formazan is a chemical compound belonging to the formazan family. Formazans are known for their vibrant colors and are widely used in various biochemical assays. The structure of this compound consists of a central formazan core with phenyl groups attached at the 3, 5, and para positions, contributing to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-1-(P-diphenyl)formazan typically involves the reaction of diazonium salts with hydrazones. One common method includes the reaction of an aromatic aldehyde with hydrazine to form a hydrazone, which then reacts with a diazonium salt to yield the formazan compound . The reaction is usually carried out in an ethanol solvent with glacial acetic acid as a catalyst, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as recrystallization and chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Diphenyl-1-(P-diphenyl)formazan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrazolium salts.
Reduction: Reduction reactions convert tetrazolium salts back to formazans.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mercuric oxide, nitric acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
The major products formed from these reactions include various substituted formazans and tetrazolium salts, which are used in biochemical assays and as indicators in redox reactions .
Wissenschaftliche Forschungsanwendungen
3,5-Diphenyl-1-(P-diphenyl)formazan has several scientific research applications:
Biochemistry: Used in assays to measure cell viability and enzyme activity.
Medicine: Investigated for its potential antioxidant and anticancer properties.
Chemistry: Employed as a reagent in redox reactions and as a colorimetric indicator.
Wirkmechanismus
The mechanism of action of 3,5-Diphenyl-1-(P-diphenyl)formazan involves its ability to undergo redox reactions. The compound can be reduced to form a colored formazan product, which is used to measure enzymatic activity. The molecular targets include various enzymes involved in cellular respiration and redox processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,5-Triphenylformazan
- 3,5-Diphenyl-1-(1-naphthyl)formazan
- Tetrazolium Violet Formazan
Uniqueness
3,5-Diphenyl-1-(P-diphenyl)formazan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and vibrant color make it particularly useful in biochemical assays compared to other formazan derivatives .
Eigenschaften
Molekularformel |
C25H20N4 |
---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
N'-anilino-N-(4-phenylphenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C25H20N4/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)27-29-25(22-12-6-2-7-13-22)28-26-23-14-8-3-9-15-23/h1-19,26H/b28-25-,29-27? |
InChI-Schlüssel |
LKFXJYZDDITMNN-AJKWTVAPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=N/C(=N\NC3=CC=CC=C3)/C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=NC(=NNC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.